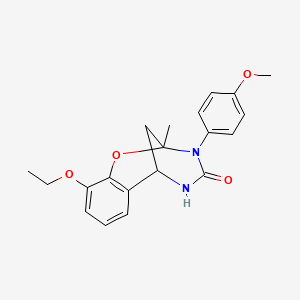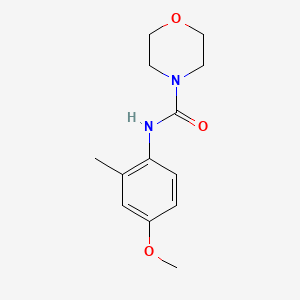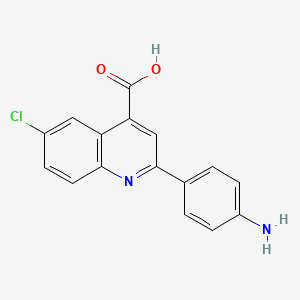![molecular formula C11H16ClN3S B2429107 [1-(1H-苯并咪唑-2-基)-3-(甲硫基)丙基]胺盐酸盐 CAS No. 1170836-17-5](/img/structure/B2429107.png)
[1-(1H-苯并咪唑-2-基)-3-(甲硫基)丙基]胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
科学研究应用
Chemistry
In chemistry, [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to interact with various enzymes, making them valuable tools in the study of enzyme mechanisms and the development of enzyme inhibitors .
Medicine
In medicine, benzimidazole derivatives have shown promise as therapeutic agents. This compound, in particular, is being investigated for its potential anticancer, antimicrobial, and antiviral activities .
Industry
In the industrial sector, [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is used in the development of new materials and as a catalyst in various chemical processes .
作用机制
Target of Action
Benzimidazole derivatives have been reported to possess broad-spectrum pharmacological properties . They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure and functional groups .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction depends on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their targets . For instance, some benzimidazole derivatives have shown antiparasitic activity, suggesting they may interfere with biochemical pathways essential for parasite survival .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.
Result of Action
Benzimidazole derivatives have been reported to exert a wide range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects depend on the compound’s mode of action and the nature of its targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid.
Introduction of Propylamine Chain: The propylamine chain can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of Methylthio Group: The methylthio group can be added via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring or the methylthio group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Reduced Derivatives: Formed through reduction of the benzimidazole ring or propylamine chain.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2-(3,5-Dinitro-benzylsulfanyl)-1H-benzimidazole: A derivative with potent antimicrobial activity.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, known for their pharmacological properties.
Uniqueness
[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is unique due to the presence of the propylamine chain and the methylthio group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZSQOAJJKVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2429025.png)
![ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2429026.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide](/img/structure/B2429030.png)
![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)
![3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2429034.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/new.no-structure.jpg)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)
![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one](/img/structure/B2429046.png)
